molecular formula C12H15NO5S B598172 4-(Methylsulfonyl)-2-morpholinobenzoic acid CAS No. 1197193-34-2

4-(Methylsulfonyl)-2-morpholinobenzoic acid

Cat. No.: B598172
CAS No.: 1197193-34-2
M. Wt: 285.314
InChI Key: IJHCLZVPIKNHAT-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-morpholinobenzoic acid is an organic compound that features a benzoic acid core substituted with a morpholine ring and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-2-morpholinobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine. This amine is then subjected to sulfonation using methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. Finally, the morpholine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-2-morpholinobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(Methylsulfonyl)-2-morpholinobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-2-morpholinobenzoic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfonyl)-2-morpholinobenzoic acid is unique due to the presence of both a morpholine ring and a methylsulfonyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(Methylsulfonyl)-2-morpholinobenzoic acid (CAS No. 1197193-34-2) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core with a morpholine ring and a methylsulfonyl group. Its molecular formula is C12H15N1O4S1, and it has a molecular weight of approximately 273.32 g/mol. The presence of the morpholine ring contributes to its solubility and biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have suggested that derivatives of this compound may inhibit inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.
  • Antitumor Activity : Preliminary investigations have shown that the compound may possess antitumor properties by affecting cell proliferation pathways. For instance, it has been evaluated for its ability to inhibit certain cancer cell lines .
  • Enzyme Inhibition : The compound has been studied for its interaction with various enzymes, including those involved in metabolic pathways linked to cancer progression .

The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:

  • Inhibition of Signal Transduction Pathways : It may interfere with key signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer biology .
  • Modulation of Gene Expression : The compound could potentially alter gene expression profiles associated with inflammation and tumor growth.

Case Studies

A few notable case studies highlight the biological effects of this compound:

  • Case Study 1 : In vitro studies demonstrated that treatment with this compound led to a significant reduction in the viability of specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Case Study 2 : Clinical observations indicated that patients exposed to related compounds exhibited reduced symptoms of inflammation, prompting further investigation into this compound's therapeutic potential.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of inflammatory markers
AntitumorReduction in cancer cell viability
Enzyme inhibitionInteraction with metabolic enzymes

Properties

IUPAC Name

4-methylsulfonyl-2-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-19(16,17)9-2-3-10(12(14)15)11(8-9)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHCLZVPIKNHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237952
Record name 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-34-2
Record name 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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